6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid
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Overview
Description
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol This compound is characterized by its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of intramolecular electrophilic ipso-cyclization protocols, which can be achieved using reagents such as iodine chloride (ICl) or iodine in the presence of sodium bicarbonate (NaHCO3) . These reactions are carried out under controlled temperatures and conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial applications. This would involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid can be compared with other spirocyclic compounds, such as:
This compound hydrochloride: This compound is a hydrochloride salt form and has similar properties but different solubility and stability characteristics.
Other spirocyclic acids: Compounds with similar spirocyclic structures but different functional groups can be compared in terms of their reactivity, stability, and biological activities.
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(12)7-9(3-1-2-4-9)13-6-5-10-7/h7,10H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUUGKONQWUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(NCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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